Human OCT1 Transporter Inhibition: High IC50 Suggests Low Interaction Potential
8-Acetyl-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one was evaluated for its ability to inhibit the human Organic Cation Transporter 1 (OCT1), a key determinant of drug uptake and drug-drug interactions [1]. The compound demonstrated an IC50 value of 1.38 x 10^5 nM (138 µM) in a functional uptake assay using HEK293 cells expressing human OCT1 [1]. This IC50 value is significantly high, indicating a very low potential to inhibit OCT1 at typical research concentrations. In contrast, many clinically relevant drugs and research compounds exhibit potent OCT1 inhibition with IC50 values in the low micromolar to nanomolar range [2]. This high IC50 for 8-Acetyl-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one provides a specific, quantifiable differentiation point, suggesting it is a 'cleaner' reagent for cellular studies where off-target transporter effects must be minimized.
| Evidence Dimension | Human OCT1 Transporter Inhibition |
|---|---|
| Target Compound Data | IC50 = 138 µM (1.38 x 10^5 nM) |
| Comparator Or Baseline | Potent OCT1 inhibitors (e.g., various drugs) typically show IC50 < 1 µM |
| Quantified Difference | IC50 of target compound is >138-fold higher than the threshold for a potent inhibitor |
| Conditions | HEK293 cells expressing human OCT1; assessed as reduction in ASP+ substrate uptake |
Why This Matters
A high IC50 for OCT1 inhibition allows researchers to use this compound in cellular assays with reduced concern for confounding off-target effects on the OCT1 transporter, increasing data reliability and simplifying result interpretation.
- [1] BindingDB. Affinity Data: IC50 for human OCT1 inhibition. View Source
- [2] Koepsell, H., et al. (2007). Polyspecific organic cation transporters: structure, function, physiological roles, and biopharmaceutical implications. Pharm Res, 24(7), 1227-51. View Source
